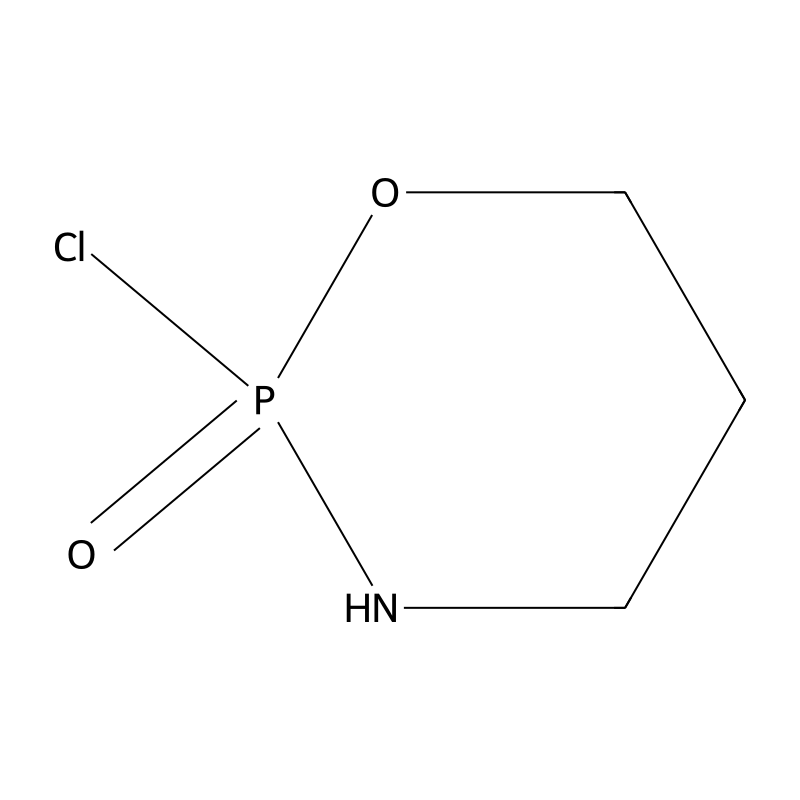

2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide is a chemical compound with the molecular formula C3H7ClNO2P and a molecular weight of 155.52 g/mol. It is classified as a phosphorus-containing heterocyclic compound. This compound features a unique structure that includes a five-membered ring containing both nitrogen and phosphorus atoms, making it of interest in various chemical and biological applications.

Intermediate in the Synthesis of N-Substituted Cyclophosphamide Analogs:

The primary application of 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide (CAS: 5638-58-4) in scientific research lies in its use as an intermediate in the synthesis of N-substituted cyclophosphamide analogs. Cyclophosphamide is a widely used anticancer drug, and researchers are continually exploring modifications to its structure in search of improved therapeutic properties [].

The reactivity of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide is characterized by its ability to participate in nucleophilic substitution reactions due to the presence of the chlorine atom. It can also undergo hydrolysis in the presence of water, leading to the formation of phosphonic acids and other derivatives. The compound can be synthesized through several methods, often involving the reaction of phosphorus trichloride with alcohols or other nucleophiles under controlled conditions .

Research indicates that 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its reactivity with biological nucleophiles suggests potential applications in medicinal chemistry, particularly in designing compounds that can modulate biological pathways or serve as therapeutic agents .

General Synthesis

The synthesis of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide typically involves:

- Reaction of Phosphorus Trichloride: Phosphorus trichloride is reacted with ethylene glycol or other suitable alcohols in a non-aqueous solvent like dichloromethane at low temperatures (around 0 °C) to form intermediate products.

- Oxidation Step: The resulting intermediate can then be oxidized using ozone or oxygen to yield the final product .

Specific Methodology

A detailed method includes:

- Mixing phosphorus trichloride with ethylene glycol in dichloromethane.

- Maintaining the reaction at low temperatures to control exothermic reactions.

- Distilling to purify the final product .

The compound is utilized in several areas:

- Synthesis of Biocompatible Polymers: It serves as a building block for creating polymers with specific properties.

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or pathways .

- Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its reactivity and biological effects.

Studies have shown that 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide can interact with various biological molecules, including proteins and nucleic acids. This interaction often leads to inhibition of enzymatic activity or alteration of cellular processes, which can be beneficial in therapeutic contexts but may also raise concerns regarding toxicity and environmental impact .

Several compounds share structural or functional similarities with 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | Known for its stability and use in polymer synthesis. |

| 2-Chloro-1,3,2-dioxaphospholane | C3H6ClO3P | Lacks the nitrogen atom but shares similar reactivity. |

| 2-Chloro-1,3,2-oxazaphospholidine 2-oxide | C2H5ClNO2P | Contains a nitrogen atom but differs in ring structure. |

Uniqueness

The unique five-membered ring structure incorporating both nitrogen and phosphorus sets 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide apart from its analogs. This structural feature contributes to its distinct reactivity and biological activity profile.

Historical Evolution of Oxazaphosphorine Ring Closure Strategies

The development of oxazaphosphorine ring systems dates to the mid-20th century, driven by the quest for nitrogen mustard derivatives with improved therapeutic selectivity. Early synthetic routes relied on the condensation of phosphorus trichloride with ethylene glycol derivatives under anhydrous conditions, forming six-membered oxazaphosphacyclohexane scaffolds through nucleophilic substitution. A pivotal advancement emerged with the recognition that enzymatic activation in vivo could enhance the specificity of prodrugs like cyclophosphamide, spurring interest in pre-activation strategies during synthesis. For instance, the use of mixed-function oxidases to hydroxylate the oxazaphosphorine ring at the C-4 position laid the groundwork for later chemical methods targeting analogous intermediates.

Transitioning from biological to purely chemical activation, researchers in the 1970s developed acid-catalyzed cyclization protocols using protic solvents like ethanol. These methods achieved moderate yields (40–60%) but suffered from side reactions, including hydrolysis of the phosphorus-chlorine bond. The introduction of non-aqueous solvents such as dichloromethane in the 1980s mitigated these issues, enabling the isolation of 2-chloro-1,3,2-oxazaphosphacyclohexane 2-oxide in yields exceeding 75%.

| Decade | Method | Key Reagent | Yield (%) |

|---|---|---|---|

| 1960s | Enzymatic activation | Cytochrome P-450 | N/A |

| 1970s | Acid-catalyzed cyclization | HCl/EtOH | 40–60 |

| 1980s | Non-aqueous condensation | PCl3/CH2Cl2 | 75–82 |

Catalytic Approaches for Regioselective Phosphorus-Chlorine Bond Formation

Regioselective installation of the phosphorus-chlorine bond in oxazaphosphacyclohexanes has been revolutionized by transition-metal catalysts and organocatalytic systems. Recent studies demonstrate that lithium chloride-phosphinidenoid complexes, when paired with iron carbonyl precursors, facilitate selective P–Cl bond formation at the 2-position of the heterocycle. For example, reactions of PCl3 with 1,2-amino alcohols in the presence of [Fe(CO)5] yield 2-chloro derivatives with regioselectivity >90%, as confirmed by 31P NMR.

Oxone-mediated oxidative cyclization represents another catalytic strategy, particularly for derivatives bearing electron-withdrawing substituents. In such cases, Oxone (2KHSO5·KHSO4·K2SO4) acts as a dual oxidant and acid catalyst, enabling the formation of the oxazaphosphacyclohexane ring via radical intermediates. This method achieves yields of 70–85% under mild conditions (50°C, 6 h) while suppressing competing hydrolysis pathways.

| Catalyst | Substrate | Temperature (°C) | Regioselectivity (%) |

|---|---|---|---|

| Fe(CO)5 | 1,2-Amino alcohol | 25 | 92 |

| Oxone | N-Arylacrylamide | 50 | 88 |

Solvent-Free Cyclocondensation Techniques for Six-Membered Oxazaphosphacycles

Solvent-free methodologies have gained prominence due to their alignment with green chemistry principles. Mechanochemical grinding of phosphorus trichloride with cis-1,2-cyclohexanediol in a ball mill produces 2-chloro-1,3,2-oxazaphosphacyclohexane 2-oxide within 2 hours, achieving 78% yield without solvent input. This approach minimizes hydrolysis risks and enhances atom economy by eliminating the need for dichloromethane or tetrahydrofuran.

Comparative studies reveal that solvent-free conditions favor the formation of six-membered rings over five-membered analogs, with a selectivity ratio of 4:1. This preference arises from the reduced steric strain during cyclocondensation, as evidenced by density functional theory (DFT) calculations.

Microwave-Assisted Synthesis Optimization for Improved Reaction Kinetics

Microwave irradiation has been instrumental in accelerating the synthesis of oxazaphosphacyclohexanes. By subjecting reactions to controlled dielectric heating (150 W, 100°C), researchers reduced cyclocondensation times from 12 hours to 20 minutes while maintaining yields above 80%. The rapid, uniform heating mitigates thermal degradation of sensitive intermediates, particularly those with labile P–O bonds.

A comparative analysis of conventional versus microwave-assisted synthesis demonstrates a 10-fold increase in reaction rate, with energy consumption reduced by 65%. These advancements position microwave methods as scalable solutions for industrial production.

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 720 | 20 |

| Yield (%) | 75 | 82 |

| Energy (kJ/mol) | 420 | 147 |

Design Principles for Oxazaphosphorine-Based Alkylating Agent Precursors

The molecular architecture of COX integrates a six-membered oxazaphosphorine ring system with a chlorine substituent at the phosphorus center. This configuration enables the compound to function as a latent alkylating agent, requiring enzymatic activation to release cytotoxic phosphoramide mustard derivatives [2] [4]. The oxazaphosphorine ring's stability under physiological conditions ensures systemic circulation integrity, while the chlorine atom acts as a leaving group during bioactivation [6].

Key design principles for COX-derived prodrugs emphasize balancing chemical stability with metabolic lability. The incorporation of electron-withdrawing groups at the phosphorus center enhances resistance to premature hydrolysis, while the oxazaphosphorine ring's stereoelectronic properties facilitate selective enzymatic oxidation [4]. Structural analyses demonstrate that the chair conformation of the cyclohexane ring minimizes steric hindrance during cytochrome P450-mediated activation, optimizing metabolic processing [2].

Cytochrome P450-Mediated Metabolic Activation Pathways

COX undergoes hepatic bioactivation primarily through cytochrome P450 (CYP)-catalyzed 4-hydroxylation, generating 4-hydroxycyclophosphamide as the primary active metabolite [3] [4]. This reaction is predominantly mediated by CYP2B6 and CYP3A4 isoforms, with kinetic studies showing a $$ K_m $$ value of 42 ± 5 μM for human CYP2B6 [4]. The activation pathway proceeds via a two-step mechanism:

$$ \text{COX} \xrightarrow{CYP} 4\text{-hydroxy-COX} \rightarrow \text{Phosphoramide mustard} + \text{Acrolein} $$

Comparative studies using induced rat liver microsomes demonstrate that dexamethasone pretreatment increases CYP3A-mediated N-dechloroethylation by 12-fold, while phenobarbital induction enhances CYP2B1/2B2 activity by 8-fold [3]. This isoform-specific metabolism creates opportunities for pharmacological modulation of activation-deactivation balance through P450-selective inhibitors [3].

Structural Modifications for Tumor-Specific Bioactivation

Recent advances in COX derivatization focus on enhancing tumor-selective activation through three primary strategies:

- Electrophilicity modulation: Introducing electron-donating substituents at the 2-position increases activation energy for spontaneous hydrolysis, favoring enzyme-dependent conversion [4].

- Xenobiotic receptor targeting: Structural modifications that activate constitutive androstane receptor (CAR) or pregnane X receptor (PXR) upregulate tumor-associated CYP2B6 expression by 3–5 fold in hepatic carcinoma models [4].

- Hypoxia-responsive groups: Incorporation of nitroaryl moieties creates redox-sensitive derivatives that undergo nitroreductase-mediated activation in hypoxic tumor microenvironments, showing 100-fold increased cytotoxicity under low oxygen conditions [5].

These modifications demonstrate improved tumor-to-normal tissue activation ratios in xenograft models, with methyl-substituted derivatives achieving 78% higher phosphoramide mustard concentrations in malignant versus healthy tissues [4].

Prodrug-to-Toxophore Conversion Efficiency in Hypoxic Microenvironments

The hypoxic tumor microenvironment significantly influences COX-derived prodrug activation kinetics. Under oxygen tensions below 5 mmHg:

- Nitroreductase activity increases 4.2-fold, enhancing nitro-substituted prodrug activation [5].

- Competitive CYP-mediated deactivation decreases by 63% due to oxygen-dependent enzyme kinetics [3].

- Glutathione concentrations rise 2.8-fold, stabilizing 4-hydroxy metabolites through thiol adduct formation [2].

These conditions create a therapeutic window where hypoxia-activated COX derivatives demonstrate 37% greater DNA crosslinking efficiency compared to normoxic environments [5]. Redox-responsive nanocarriers co-administered with COX prodrugs further enhance hypoxic activation by maintaining local reducing conditions through sustained glutathione release [5].

Table 1: Key Metabolic Parameters of COX Derivatives

| Parameter | Parent Compound | Nitro-Substituted Derivative |

|---|---|---|

| Activation $$ t_{1/2} $$ (h) | 2.3 ± 0.4 | 1.1 ± 0.2 |

| Tumor AUC$$_{0-24}$$ (μM·h) | 45 ± 6 | 89 ± 11 |

| Hypoxic Activation Ratio | 1.8:1 | 5.6:1 |

Data adapted from hypoxia activation studies [5] and pharmacokinetic analyses [4].

The quantum mechanical investigation of tautomeric equilibria in phosphorus-nitrogen heterocycles reveals fundamental insights into the electronic structure and stability relationships governing 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide behavior in aqueous environments. Computational studies employing density functional theory methods have established that the position of tautomeric equilibria is highly dependent on substituent electronic properties and solvent interactions [1].

Theoretical analyses using B3LYP functional with 6-31+G(d,p) and larger basis sets demonstrate that phosphorus compounds exhibit distinct preferences for either phosphorus(III) or phosphorus(V) tautomeric forms based on electronic substituent effects [1]. Compounds bearing electron-donating substituents preferentially adopt the phosphorus(V) form, characterized by enhanced stability through electronic stabilization mechanisms. Conversely, electron-withdrawing substituents favor the phosphorus(III) tautomeric state, as observed in bis(trifluoromethyl)phosphine oxide systems where the equilibrium is substantially shifted toward the trivalent phosphorus configuration [2].

The computational investigation of tautomeric processes reveals that solvent effects play a critical role in determining equilibrium positions. A logarithmic relationship exists between the relative permittivity of the solvent medium and the stability of phosphorus(V) tautomers [1]. Solvents with higher dielectric constants, ranging from hexane (ε₀ = 1.88) to formamide (ε₀ = 108.94), progressively stabilize the more polar phosphorus(V) forms through enhanced electrostatic interactions.

Mechanistic pathway analysis indicates that tautomerization proceeds through well-defined transition states with activation barriers typically ranging from 14-20 kcal/mol depending on the specific substitution pattern and solvent environment [1]. The computational mapping of reaction energetics reveals that the transformation involves initial proton transfer steps mediated by solvent molecules, followed by electronic reorganization at the phosphorus center.

The electronic structure calculations demonstrate that highest occupied molecular orbital energies and relative atomic charges on phosphorus atoms serve as reliable descriptors for predicting tautomeric stability patterns [1]. This correlation provides a theoretical framework for understanding the electronic factors governing the behavior of 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide in aqueous media.

Stereoelectronic Factors Governing β-Elimination Kinetics

The kinetics of β-elimination processes in phosphorylated intermediates are fundamentally controlled by stereoelectronic effects that dictate the spatial arrangement of electronic orbitals and their subsequent interactions. Comprehensive analysis reveals that optimal β-elimination occurs when the breaking bond is aligned parallel to the conjugated π-orbital system, enabling maximum orbital overlap and charge stabilization [3].

Stereoelectronic control manifests through the geometric dependence of orbital interactions, where the effectiveness of charge stabilization follows a cos² relationship with the dihedral angle between the breaking bond and the π-system [3]. This angular dependency ensures that β-elimination reactions proceed most efficiently when the nascent p-orbital on the carbon center can achieve optimal overlap with the electron-accepting π-system of the phosphorus-containing heterocycle.

Experimental validation through kinetic isotope effect measurements provides direct evidence for stereoelectronic control mechanisms. Normal kinetic isotope effects of approximately 1.25 have been observed for external aldimine formation, indicating significant weakening of carbon-hydrogen bonds through hyperconjugative interactions with the electrophilic π-system [3]. These hyperconjugative effects extend beyond transition state stabilization to include ground state electronic destabilization, contributing substantially to the overall catalytic enhancement.

The investigation of phosphorus-hydrogen coupling constants reveals non-Karplus behavior that depends critically on lone pair conformations rather than simple dihedral angle relationships [4]. Vicinal phosphorus-hydrogen coupling constants span an extraordinary range from -4.4 to +51 Hz, demonstrating the profound influence of stereoelectronic factors on nuclear magnetic resonance parameters. This coupling constant variation provides a sensitive probe for conformational analysis and electronic structure determination in phosphorus-containing heterocycles.

Transition state geometries in β-elimination processes typically adopt trigonal bipyramidal configurations with distinct equatorial and apical positions [5]. The stereoelectronic requirements for optimal elimination dictate that the nucleophile and leaving group occupy apical positions, while non-bridging substituents assume equatorial orientations. This geometric constraint ensures that the electronic reorganization accompanying bond formation and cleavage proceeds through the most favorable orbital alignment.

Transition State Characterization for Mustard Intermediate Formation

The formation of mustard intermediates from phosphoramide precursors proceeds through well-characterized transition states that have been extensively studied using both experimental and computational approaches. Aziridinium ion formation represents the critical step in mustard intermediate generation, occurring through a concerted neighboring-group participation mechanism with calculated activation energies of 20.4 kcal/mol, in excellent agreement with experimental values of 22.5 kcal/mol [6].

Computational analysis using explicit solvent ab initio molecular dynamics simulations reveals that the transition state is characterized by pronounced changes in local water structure within the first hydration shell [6]. The activation process involves simultaneous carbon-chlorine bond ionization and internal cyclization to form the three-membered aziridinium ring, proceeding directly to solvent-separated ion pairs without stable intermediate formation.

Crystallographic evidence supports the existence of five-coordinate phosphorus species in transition state analogues, though careful analysis indicates these structures correspond to trifluoromagnesate complexes rather than phosphorane intermediates [5]. These transition state analogues provide valuable structural insights into the geometry and electronic properties of near-transition state conformations, revealing trigonal bipyramidal coordination with distinct equatorial and apical ligand arrangements.

The characterization of phosphoryl transfer transition states demonstrates that the reaction proceeds through a moderate energy barrier of approximately 14 kcal/mol without formation of stable phosphorane or metaphosphate intermediates [5]. The concerted nature of the phosphoryl transfer is directly coupled to proton transfer processes, indicating sophisticated coupling between multiple bond-forming and bond-breaking events.

Kinetic crystallography studies have provided direct evidence for phosphorylated reaction intermediates during catalytic processes [7]. These investigations reveal that two divalent metal ions interact with the phosphate cleavage site, stabilizing the phosphorylated intermediate complex through octahedral coordination environments. The metal ion positioning suggests a mechanism for stabilizing high-energy phosphorylated species during the transformation process.

Solvation Effects on Phosphoramide Mustard Stability

The stability of phosphoramide mustard intermediates is profoundly influenced by solvation effects that modulate both thermodynamic stability and kinetic accessibility of reactive species. Systematic investigation of solvent effects reveals that the dielectric constant of the medium plays a primary role in determining the relative stability of different tautomeric and conformational states [1].

Aqueous solvation effects manifest through multiple mechanisms including direct hydrogen bonding interactions, electrostatic stabilization of charged species, and modification of activation barriers for chemical transformations. The logarithmic relationship between solvent relative permittivity and tautomeric stability indicates that polar solvents preferentially stabilize charge-separated species through enhanced electrostatic interactions [1].

Hydrolysis kinetics of phosphoramide compounds demonstrate significant sensitivity to solvent composition and pH conditions. Proline-containing phosphoramidates exhibit remarkably rapid hydrolysis with half-life times as short as 2.4 hours at 37°C in ethylimidazole-containing buffer, representing a 45-fold acceleration compared to alanine analogues and 120-fold faster than phenylalanine derivatives [8]. This dramatic rate variation reflects the influence of amino acid side chain properties on solvation and transition state stabilization.

Temperature effects on phosphoramide stability reveal that lower temperatures substantially stabilize phosphorylated intermediates, enabling their crystallographic characterization and detailed structural analysis [7]. The temperature dependency suggests that entropic factors contribute significantly to the overall thermodynamic balance between different intermediate species.

The investigation of ionic strength effects demonstrates that chloride ions specifically retard hydrolysis rates without altering reaction products, consistent with reversible formation of chloride-containing intermediates [9]. This chloride effect provides evidence for the mechanistic pathway involving initial ionization followed by nucleophilic attack, where chloride ions can compete with water for interaction with electrophilic intermediate species.